2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
Overview
Description
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of bromine and trifluoromethyl groups in the molecule enhances its reactivity and potential for further chemical modifications .
Mechanism of Action
Target of Action
Thiazole derivatives, a class to which this compound belongs, have been reported to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor properties .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, a process that regulates virulence and biofilm formation .
Biochemical Pathways
For instance, they can disrupt bacterial quorum sensing pathways, affecting nutrient availability, defense mechanisms, and toxic behaviors such as biofilm formation and virulence production .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole typically involves the bromination of 4-(trifluoromethyl)benzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include debrominated thiazoles and modified trifluoromethyl derivatives.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Agriculture: The compound is utilized in the development of agrochemicals such as pesticides and herbicides.
Materials Science: It is employed in the synthesis of functional polymers and advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylbenzo[d]thiazole
- 2-Bromo-4-chlorobenzo[d]thiazole
- 2-Bromo-4-fluorobenzo[d]thiazole
Uniqueness
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses . Additionally, the trifluoromethyl group can significantly influence the biological activity of the compound, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDNOJQDHNJLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646593 | |
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-19-1 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898748-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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